Isotopic Mass Shift and Baseline Resolution
Moxifloxacin Hydrochloride-13CD3 incorporates both a 13C atom and three deuterium atoms at the 8-methoxy position, yielding a net mass increase of +4 Da relative to unlabeled Moxifloxacin (m/z 402.2 → 406.2 for the free base) . In contrast, a D3-only internal standard (Moxifloxacin-d3, CAS 2734919-98-1) provides only +3 Da shift, which can overlap with the natural M+3 isotopic peak of the analyte at high concentrations, compromising peak integration accuracy. A study employing Moxifloxacin Hydrochloride-13C1D3 for therapeutic drug monitoring in human serum reported linear calibration from 0.125–10 mg/L with R² > 0.997, attributed in part to the complete chromatographic co-elution and spectral separation afforded by the +4 Da shift [1].
| Evidence Dimension | Mass shift relative to unlabeled Moxifloxacin (m/z 402.2) |
|---|---|
| Target Compound Data | +4 Da (13C + D3 co-labeling) |
| Comparator Or Baseline | Moxifloxacin-d3 (D3 only): +3 Da; Moxifloxacin-13C (13C only): +1 Da; Moxifloxacin-d4 (D4 only): +4 Da but without 13C enrichment |
| Quantified Difference | Target provides +4 Da shift with dual isotopic enrichment (98% atom 13C, 98% atom D); D3-only provides +3 Da, insufficient to avoid M+3 natural isotope interference at high analyte concentrations. |
| Conditions | Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode; C8 reverse-phase HPLC column. |
Why This Matters
A +4 Da mass shift ensures baseline spectral separation from the analyte's natural isotopic envelope, eliminating cross-talk and enabling accurate peak integration across the entire therapeutic concentration range.
- [1] Ferrari D, Ripa M, Premaschi S, et al. Simultaneous quantification of cefepime, meropenem, ciprofloxacin, moxifloxacin, linezolid and piperacillin in human serum using an isotope-dilution HPLC-MS/MS method. J Pharm Biomed Anal. 2018;151:202-211. View Source
